Home > Products > Building Blocks P20545 > 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
2,4-dibromo-5-(trifluoromethyl)-1H-imidazole - 81654-02-6

2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

Catalog Number: EVT-344254
CAS Number: 81654-02-6
Molecular Formula: C4HBr2F3N2
Molecular Weight: 293.87 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole is typically achieved through the bromination of 4-(trifluoromethyl)-1H-imidazole. [] This reaction involves the electrophilic aromatic substitution of bromine at the 2 and 4 positions of the imidazole ring.

Chemical Reactions Analysis

The reactivity of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole is primarily governed by the presence of two bromine atoms, which can participate in various nucleophilic substitution reactions. [] This allows for the selective replacement of one or both bromine atoms with a wide range of nucleophiles, providing access to diversely substituted 5-(trifluoromethyl)-1H-imidazole derivatives. For instance, it can undergo Suzuki-Miyaura or Sonogashira cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkynyl substituents at the 2 and/or 4 positions. []

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

    Compound Description: This compound is a 5H-Chromeno[2,3-b]pyridine derivative synthesized using a multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one []. The compound's structure was confirmed by various spectroscopic techniques and its ADME properties were also assessed.

4-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole

    Compound Description: This compound's crystal structure has been determined by X-ray diffraction [].

1-Hydroxy-5-methyl-2,4-di(pyridin-2-yl)-1H-imidazole (HL)

    Compound Description: This compound serves as an ESIPT-capable ligand and forms a series of zinc(II) complexes, [Zn(HL)Hal2] (Hal = Cl, Br, I), that exhibit interesting photophysical properties [].

trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep)

    Compound Description: Mavatrep is a potent and orally available TRPV1 antagonist developed for the treatment of pain [].

5-(2-Fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound's crystal structure has been elucidated by X-ray crystallography [].

1,4-Diaryl-5-trifluoromethyl-1H-1,2,3-triazoles

    Compound Description: This group of compounds, including various derivatives with different substituents on the aryl rings, was studied for its structural similarities to J147, a drug candidate for Alzheimer's disease [].

1-(2,4-Dinitrophenyl)-2-(3-methylbenzo[b]thiophen-6-yl)-1H-benzo[d]imidazole-5-carboxylic acid amide derivatives

    Compound Description: A series of amide derivatives of this compound were synthesized and evaluated for their antimicrobial activity and potential as tyrosyl-tRNA synthetase and aminoacyl-tRNA synthetase (AaRS) inhibitors [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

    Compound Description: This compound was identified as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor [].

1-(4-Methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole

    Compound Description: This compound's crystal structure was determined by X-ray crystallography, revealing a planar tetracyclic ring system with a trifluoromethylphenyl substituent [].

1-Methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2(3H)-thione

    Compound Description: The crystal structure of this compound was determined by X-ray diffraction [].

    Compound Description: A series of these derivatives were synthesized and screened for their anticancer activity against the Hep G2 human liver cancer cell line [].

NDT 9513727 [N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine]

    Compound Description: NDT 9513727 is a potent and orally bioavailable C5a receptor inverse agonist with potential therapeutic benefit in treating inflammatory diseases [].

8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (Compound 9)

    Compound Description: This compound exhibited potential antidepressant effects in the forced swim test in mice and showed antianxiety effects comparable to diazepam [].

2,4-Disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles

    Compound Description: This group of compounds was synthesized and evaluated for their inhibitory activity against ALK5, a potential target for cancer therapy [].

3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound was synthesized and its crystal structure was determined. It displayed anticancer activities against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45 [].

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

    Compound Description: This compound emerged as a peripherally restricted CB1R antagonist, exhibiting significant weight-loss efficacy in diet-induced obese mice [].

(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione

    Compound Description: This compound is a key intermediate in the synthesis of biotin [].

5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline

    Compound Description: This compound is an important intermediate in the synthesis of the anticancer agent nilotinib [].

2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine

    Compound Description: This compound is a structural isomer obtained from the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole [].

2'-pyrazol-1H-imidazole [4,5-f][1,10] phenanthroline derivatives

    Compound Description: A series of these derivatives were synthesized and evaluated for their anticancer activity against three different cancer cell lines, showing promising results, particularly against A549 and HepG2 cells [].

2-Iodo-4-hydroxymethyl-1 , 5-diphenyl substituted-1H-imidazole derivatives

    Compound Description: This series of compounds was designed and synthesized as part of a research effort focusing on the development of new anticancer agents [].

Bis-Heterocyclic 1H-Imidazole 3-Oxides

    Compound Description: These compounds were synthesized from 3-Oxido-1H-imidazole-4-carbohydrazides through a series of reactions involving isothiocyanates, butyl isocyanate, and acetic anhydride, ultimately yielding bis-heterocyclic 1H-imidazole-2-thiones [].

2,4-Disubstituted 5-nitroimidazoles

    Compound Description: This group of compounds was synthesized using a one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction under microwave heating, starting from 2,4-dibromo-1-methyl-5-nitro-1H-imidazole. These compounds exhibited promising antibacterial and antiparasitic properties [].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

    Compound Description: This compound was discovered as a potential peripheral cannabinoid-1 receptor inverse agonist and showcases the potential for developing new obesity treatments [].

1-Aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles

    Compound Description: This group of compounds represents a novel class of imidazole derivatives synthesized using the van Leusen reaction [].

    Compound Description: These compounds are imidazopurine-2,4-dione derivatives investigated for their antidepressant-like activity and safety profiles. They act as 5-HT1A receptor partial agonists and exhibited varying degrees of antidepressant-like effects in the forced swim test in mice [].

N-[2,4-Disubstituted-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-2,3-dihydropyrimidin-1(6H)-yl)phenyl]Sulfamide

    Compound Description: This series of compounds was designed and synthesized, and their herbicidal activities were evaluated [].

N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide

    Compound Description: This series of compounds was designed and synthesized as potential herbicides, exploring the combination of uracil derivatives and the phenoxy carboxylic acid moiety [].

    Compound Description: This group of compounds was synthesized and evaluated for their antimicrobial, antioxidant, antiarthritic, and antiangiogenic properties [].

methyl [(2R,7S)-7-({(2E)-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enoyl}amino)-2-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-8,11-epimino-1,9-benzodiazacyclotridecin-14-yl]carbamate

    Compound Description: This compound is a potent FXIa inhibitor that shows promise in addressing the challenge of discovering orally bioavailable FXIa inhibitors [].

5-Alkoxy-3-(trifluoromethyl)penta-2,4-dienenitriles, 5-(phenylthio)-3-(trifluoromethyl)penta-2,4-dienenitriles, and ethyl 4-alkoxy-2-(cyanomethylene)but-3-enoates

    Compound Description: These three series of compounds were synthesized via the Horner–Wadsworth–Emmons olefination of enones with diethyl cyanomethylphosphonate. The reactions produced single regioisomers, although the ratio of stereoisomers varied based on the enone substituents [].

5-Oxo 2,4-Disubstituted 2,5-Dihydro-1H-imidazol-2-carboxylates

    Compound Description: This group of compounds was synthesized from α-bromo esters in a one-pot reaction involving NaN3, highlighting an efficient approach to generating these imidazole derivatives [].

2-(((3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)imino)methyl)phenol (MITPIM)

    Compound Description: MITPIM is a novel Schiff base synthesized and investigated for its potential as a drug candidate. It exhibited low toxicity, high oral bioavailability, and promising binding affinity for the VEGFR2 protein, a key target in cancer therapy [].

5-(Trifluoromethyl)uracil

    Compound Description: This compound exhibits distinct packing arrangements in its crystal structure compared to its non-fluorinated counterpart, thymine, forming a complex network of hydrogen bonds that create channels lined with fluorine atoms [].

1-Methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide and its derivatives

    Compound Description: This series of compounds was synthesized through a multi-step process starting from methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate. The final compounds were obtained through reactions with various electrophiles [].

1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic Acid

    Compound Description: This compound serves as a key intermediate in the synthesis of DP-23, a novel ryanodine receptor activator insecticide [].

    Compound Description: These two diastereoisomers are triazole antifungals designed as potential inhibitors of cytochrome P-450 14α-demethylase. The (4R,5R)-isomer exhibits significantly higher antifungal activity compared to the (4S,5R)-isomer [].

5-(2,4-Dichlorobenzamido)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile

    Compound Description: This tricyclic amide compound exhibits a U-shaped conformation and forms intermolecular hydrogen bonds in its crystal structure [].

3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione

    Compound Description: The crystal structure of this compound was determined by X-ray crystallography, revealing the presence of halogenated aromatic rings and a tetrazole ring [].

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

    Compound Description: This compound is a potent and selective inhibitor of the ELOVL6 enzyme, which is involved in the elongation of long-chain fatty acids. Compound-A exhibits potential as a pharmacological tool for studying ELOVL6 and as a potential therapeutic target for diabetes [].

7-trifluoromethyl-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4-(3H,5H)-dione

    Compound Description: This compound was the subject of a GLC assay method developed for its determination in plasma or serum samples from dogs, rabbits, or humans [].

N-[2,4-Disubstituted-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-2,3-dihydropyrimidin-1(6H)-yl)phenyl]Sulfamide

    Compound Description: This series of compounds was designed, synthesized, and evaluated for its herbicidal activity. The study aimed to develop novel herbicides by incorporating both uracil derivatives and sulfamide moieties into the molecular structure [].

Properties

CAS Number

81654-02-6

Product Name

2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

IUPAC Name

2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

Molecular Formula

C4HBr2F3N2

Molecular Weight

293.87 g/mol

InChI

InChI=1S/C4HBr2F3N2/c5-2-1(4(7,8)9)10-3(6)11-2/h(H,10,11)

InChI Key

JOTAIPGEZUZEEJ-UHFFFAOYSA-N

SMILES

C1(=C(N=C(N1)Br)Br)C(F)(F)F

Canonical SMILES

C1(=C(N=C(N1)Br)Br)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.